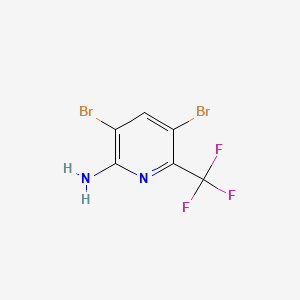

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

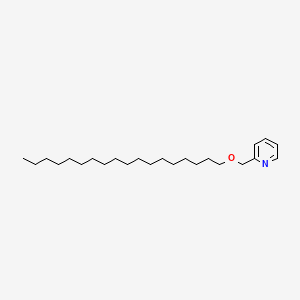

“3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .

Synthesis Analysis

Trifluoromethylpyridines (TFMPs) and their derivatives are synthesized through two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine” includes a pyridine ring substituted with a trifluoromethyl group and two bromine atoms . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

A series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were synthesized, showing promising bioactivity against cancer cell lines, including lung, breast, prostate, and cervical cancers. This work illustrates the potential of 3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine derivatives in the development of anticancer agents (Chavva et al., 2013).

Development of Polyazamacrocycles

The palladium-catalyzed amination of 3,5-dibromo- and 3,5-dichloropyridines with linear polyamines led to a new family of pyridine-containing macrocycles. These findings open avenues for creating molecules with potential applications in molecular recognition and catalysis (Averin et al., 2005).

Antimicrobial and Anti-biofilm Activities

A novel series of pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives exhibited significant cytotoxicity against human cancer cell lines and showed promising antimicrobial and anti-biofilm activities. This research highlights the versatility of 3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine derivatives in developing therapeutic agents with dual anticancer and antimicrobial properties (Nagender et al., 2014).

Synthesis of Novel Kinase Inhibitors

7-Substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues were synthesized and evaluated for inhibitory activity against Ser/Thr kinases. The synthesis process involves 3,5-dibromopyridine as a precursor, demonstrating the compound's utility in generating biologically active molecules targeting kinases, crucial for cancer therapy (Deau et al., 2013).

Chemical Transformations and Functionalizations

Lithio-2,6-dibromo-3,5-difluoropyridine, closely related to 3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine, reacts with various electrophiles to give functionalized pyridine derivatives, showcasing the compound's reactivity and potential for creating a diverse array of chemically interesting and useful molecules (Benmansour et al., 2000).

Propriétés

IUPAC Name |

3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F3N2/c7-2-1-3(8)5(12)13-4(2)6(9,10)11/h1H,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBKQISYTKFUPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)N)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718247 |

Source

|

| Record name | 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | |

CAS RN |

1291487-16-5 |

Source

|

| Record name | 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B596313.png)